molecular formula C18H12Cl2N2O3S B388481 (5E)-5-[(3,5-dichloro-2-hydroxyphenyl)methylidene]-1-(2-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione

(5E)-5-[(3,5-dichloro-2-hydroxyphenyl)methylidene]-1-(2-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione

Cat. No.: B388481
M. Wt: 407.3g/mol
InChI Key: KZHAZHRMBIZBFE-KPKJPENVSA-N
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Description

The compound (5E)-5-[(3,5-dichloro-2-hydroxyphenyl)methylidene]-1-(2-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione is a synthetic organic molecule characterized by its complex structure, which includes a pyrimidinedione core, a dichlorohydroxybenzylidene moiety, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(3,5-dichloro-2-hydroxyphenyl)methylidene]-1-(2-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves multiple steps:

    Formation of the Pyrimidinedione Core: This can be achieved through the condensation of urea with a β-diketone under acidic or basic conditions.

    Introduction of the Thioxo Group: The thioxo group is introduced by reacting the pyrimidinedione with a sulfurizing agent such as phosphorus pentasulfide (P$_2$S$_5$).

    Attachment of the Benzylidene Moiety: The benzylidene group is introduced via a condensation reaction between the pyrimidinedione and 3,5-dichloro-2-hydroxybenzaldehyde in the presence of a base like sodium hydroxide (NaOH).

    Addition of the Methylphenyl Group: The final step involves the alkylation of the intermediate compound with 2-methylphenyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxybenzylidene moiety, forming quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrimidinedione core, potentially converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO$_4$) or chromium trioxide (CrO$_3$) under acidic conditions.

    Reduction: Sodium borohydride (NaBH$_4$) or lithium aluminum hydride (LiAlH$_4$) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K$_2$CO$_3$).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives of the pyrimidinedione core.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, the compound’s potential bioactivity can be investigated. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound could be explored for its therapeutic potential. Its structural features suggest it might interact with specific biological targets, leading to the development of new pharmaceuticals.

Industry

In the industrial sector, the compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or chemical resistance.

Mechanism of Action

The mechanism by which (5E)-5-[(3,5-dichloro-2-hydroxyphenyl)methylidene]-1-(2-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The presence of the dichloro and hydroxy groups suggests potential interactions with hydrogen bonding sites or hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

    5-(3,5-dichloro-2-hydroxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione: Lacks the 2-methylphenyl group.

    5-(3,5-dichloro-2-hydroxybenzylidene)-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione: Has a phenyl group instead of a 2-methylphenyl group.

Uniqueness

The presence of the 2-methylphenyl group in (5E)-5-[(3,5-dichloro-2-hydroxyphenyl)methylidene]-1-(2-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione distinguishes it from similar compounds, potentially altering its chemical reactivity and biological activity. This unique structural feature may enhance its interaction with specific molecular targets or improve its stability under certain conditions.

Properties

Molecular Formula

C18H12Cl2N2O3S

Molecular Weight

407.3g/mol

IUPAC Name

(5E)-5-[(3,5-dichloro-2-hydroxyphenyl)methylidene]-1-(2-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C18H12Cl2N2O3S/c1-9-4-2-3-5-14(9)22-17(25)12(16(24)21-18(22)26)7-10-6-11(19)8-13(20)15(10)23/h2-8,23H,1H3,(H,21,24,26)/b12-7+

InChI Key

KZHAZHRMBIZBFE-KPKJPENVSA-N

Isomeric SMILES

CC1=CC=CC=C1N2C(=O)/C(=C/C3=C(C(=CC(=C3)Cl)Cl)O)/C(=O)NC2=S

SMILES

CC1=CC=CC=C1N2C(=O)C(=CC3=C(C(=CC(=C3)Cl)Cl)O)C(=O)NC2=S

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C(=CC3=C(C(=CC(=C3)Cl)Cl)O)C(=O)NC2=S

Origin of Product

United States

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